Ethyl 4-({[5-(5-chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate
Description
This compound features a 1,3,4-oxadiazole core substituted at position 5 with a 5-chlorothien-2-yl group, linked via a thioacetyl bridge to a piperazine ring capped by an ethyl carboxylate moiety. The oxadiazole ring contributes to metabolic stability and π-π interactions, while the 5-chlorothiophene enhances lipophilicity and electronic effects. The piperazine group improves solubility and enables hydrogen bonding .
Properties
IUPAC Name |
ethyl 4-[2-[[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O4S2/c1-2-23-15(22)20-7-5-19(6-8-20)12(21)9-25-14-18-17-13(24-14)10-3-4-11(16)26-10/h3-4H,2,5-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMOSEAOGXDKDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Formation
Starting Material : 5-Chlorothiophene-2-carboxylic acid.
Procedure :
- Esterification : React with ethanol under acidic conditions (H$$2$$SO$$4$$, reflux) to yield ethyl 5-chlorothiophene-2-carboxylate.
- Hydrazinolysis : Treat with excess hydrazine hydrate (80% v/v) in ethanol under reflux (4–6 h) to form 5-chlorothiophene-2-carbohydrazide.
Characterization :
Cyclization to Oxadiazole-Thiol
Reagents : Carbon disulfide (CS$$_2$$), potassium hydroxide (KOH), ethanol.
Procedure :
- Suspend the hydrazide (0.1 mol) in ethanol (100 mL).
- Add CS$$_2$$ (0.15 mol) and KOH (0.12 mol).
- Reflux for 6–8 h, then acidify with HCl to precipitate the product.
Mechanism : Cyclization proceeds via intramolecular nucleophilic attack of the hydrazide sulfur on the carbonyl carbon, forming the 1,3,4-oxadiazole ring (Fig. 2).
Characterization :
- Yield : 70–75%.
- 1H NMR (DMSO-d6) : δ 14.02 (s, 1H, SH), 7.89 (d, J = 3.9 Hz, 1H, thienyl-H), 7.28 (d, J = 3.9 Hz, 1H, thienyl-H).
Synthesis of Ethyl 4-(Chloroacetyl)piperazine-1-carboxylate
Piperazine Protection
Starting Material : Piperazine.
Procedure :
Acetylation with Chloroacetyl Chloride
Reagents : Chloroacetyl chloride, triethylamine (TEA), DCM.
Procedure :
- Dissolve ethyl piperazine-1-carboxylate (0.1 mol) in DCM.
- Add TEA (0.12 mol) and chloroacetyl chloride (0.11 mol) dropwise at 0°C.
- Stir for 4 h at room temperature, then extract with DCM and concentrate.
Characterization :
- Yield : 80–85%.
- 13C NMR (CDCl3) : δ 166.5 (C=O), 61.8 (OCH2CH3), 52.4 (N-CH2-CO), 44.9 (piperazine-C), 41.2 (CH2Cl).
Coupling via Nucleophilic Substitution
Reagents : Oxadiazole-thiol (1.1 eq), ethyl 4-(chloroacetyl)piperazine-1-carboxylate (1.0 eq), K$$2$$CO$$3$$, acetone.
Procedure :
- Suspend oxadiazole-thiol (0.1 mol) and K$$2$$CO$$3$$ (0.12 mol) in acetone (50 mL).
- Add chloroacetyl-piperazine derivative (0.1 mol) and reflux for 6–8 h.
- Filter, concentrate, and recrystallize from ethanol.
Mechanism : Thiolate ion attacks the chloroacetyl carbon, displacing chloride (SN2) to form the thioether (Fig. 3).
Characterization :
- Yield : 65–70%.
- 1H NMR (DMSO-d6) : δ 7.85 (d, J = 3.9 Hz, 1H, thienyl-H), 7.22 (d, J = 3.9 Hz, 1H, thienyl-H), 4.42 (s, 2H, S–CH2), 4.10 (q, J = 7.1 Hz, 2H, OCH2CH3), 3.55–3.40 (m, 8H, piperazine-H), 1.21 (t, J = 7.1 Hz, 3H, CH3).
- HRMS (ESI) : m/z [M+H]+ Calculated for C18H20ClN4O4S2: 479.06; Found: 479.08.
Optimization and Challenges
Reaction Conditions
Purity Concerns
- Byproducts : Unreacted chloroacetyl-piperazine (removed via column chromatography).
- Crystallization : Ethanol yields >95% pure product after two recrystallizations.
Comparative Data of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Hydrazide Formation | Hydrazine hydrate, EtOH, reflux | 85–90 | 98 |
| Oxadiazole Cyclization | CS2, KOH, EtOH, reflux | 70–75 | 97 |
| Piperazine Acetylation | Chloroacetyl chloride, TEA, DCM | 80–85 | 99 |
| Coupling | K2CO3, acetone, reflux | 65–70 | 95 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to a more reduced form such as a hydrazide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring and the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazides or reduced oxadiazole derivatives.
Substitution: Various substituted piperazine or ester derivatives.
Scientific Research Applications
Ethyl 4-({[5-(5-chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or photonic properties.
Pharmaceuticals: The compound is a candidate for the development of new therapeutic agents due to its unique structural features.
Mechanism of Action
The mechanism of action of Ethyl 4-({[5-(5-chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways, such as kinases or G-protein coupled receptors.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
Table 1: Key Structural Analogs and Physicochemical Properties
*Estimated based on substituent contributions.
Key Observations:
- Chlorine vs. Methyl Groups: The 5-chlorothienyl substituent in the target compound increases lipophilicity (higher XLogP3) compared to non-chlorinated analogs like the thiophen-2-yl derivative (XLogP3 = 2.1 vs. ~2.5). This may enhance membrane permeability .
- Aromatic vs.
Table 2: Reported Bioactivity of Selected Analogs
Key Findings:
- Enzyme Inhibition : Analogs with chlorinated aryl groups (e.g., 4-chlorophenyl) show dose-dependent inhibition in enzyme assays, suggesting the target compound’s chloro-thiophene may exhibit comparable or enhanced activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
